molecular formula C22H18ClN3O2S B3016837 N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine CAS No. 1189463-79-3

N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine

Cat. No.: B3016837
CAS No.: 1189463-79-3
M. Wt: 423.92
InChI Key: OLTQYYWCQZATTR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a 2-chlorobenzyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chlorobenzylamine from 2-chlorobenzylchloride. This is achieved through a two-step process involving the reaction of 2-chlorobenzylchloride with alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by cleavage of the phthalimide ring to yield 2-chlorobenzylamine .

The next step involves the formation of the quinoxaline core, which can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone. The tosylation of the quinoxaline core is then carried out using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl and tosyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-15-10-12-17(13-11-15)29(27,28)22-21(24-14-16-6-2-3-7-18(16)23)25-19-8-4-5-9-20(19)26-22/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTQYYWCQZATTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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